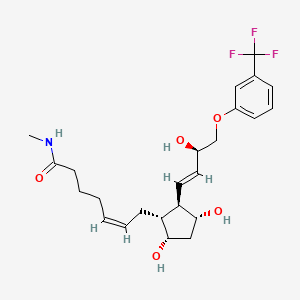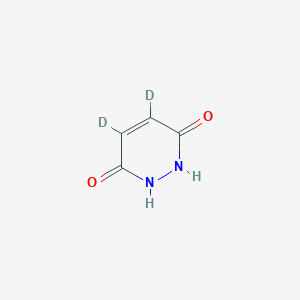
CAY10565
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Nitrosothiols (RSNOs) are a class of molecules that function as exogenous and endogenous nitric oxide (NO) donors. RSNOs found in vivo include proteins such as S-nitrosohemoglobin and S-nitrosoalbumin, as well as low molecular weight species such as S-nitrosoglutathione (GSNO) and S-nitrosocysteine (CysNO). CAY10565 is a member of a new class of S-nitrosothiol species that act as NO donors under acidic conditions. It decomposes with a half-life of 130 minutes in 0.1 M phosphate buffer, pH 5.0, at 37°C and relaxes phenylephrine-constricted rat aortic strips 71% and 44% at pH 6.0 and 7.4, respectively.
Applications De Recherche Scientifique
1. Wound Healing in Diabetic Rats
CAY10583, a synthetic leukotriene B4 receptor type 2 (BLT2) agonist similar to CAY10565, has been found to accelerate wound healing in diabetic rats. It promotes keratinocyte migration and indirectly stimulates fibroblast activity, enhancing wound closure. This suggests that CAY10565 may have potential applications in treating diabetic wounds (Luo et al., 2017).
2. Development of Wound Healing Promoters
Building upon the properties of CAY10583, researchers have explored the structure-activity relationship for CAY scaffold-based BLT2 agonists, including CAY10565. These derivatives show promising in vitro wound healing activity, indicating potential for developing new wound healing promoters (Hernandez‐Olmos et al., 2020).
3. HDAC6 Inhibition in Transformed Fibroblasts
CAY10603, structurally similar to CAY10565, is an effective inhibitor of HDAC6 histone deacetylase in murine fibroblasts transformed with oncogenes. At low concentrations, it blocks the cell cycle and promotes senescence without inducing apoptotic death. This implies that CAY10565 might have applications in cancer research, particularly in studying cellular senescence and proliferation (Kukushkin & Svetlikova, 2019).
4. Phosphoinositide Sensing in Fibroblasts
A fluorescence sensor named CAY, designed for polyphosphorylated phosphoinositides, shows a change in signal in fibroblasts' dynamic membrane structures. This suggests that CAY10565 could be relevant in studying phosphoinositide-mediated signal transduction in cellular processes like growth, survival, and motility (Cicchetti et al., 2004).
Propriétés
Nom du produit |
CAY10565 |
|---|---|
Formule moléculaire |
C9H9NO3S |
Poids moléculaire |
211.2 |
InChI |
InChI=1S/C9H9NO3S/c1-12-7-4-2-6(3-5-7)8-9(11)13-10-14-8/h2-5,8-9H,1H3 |
Clé InChI |
OUCJPOXOGCRTEY-UHFFFAOYSA-N |
SMILES |
COc1ccc(cc1)C1[S]=NOC1O |
Synonymes |
4-(p-methoxyphenyl)-1,3,2-Oxathiazolylium-5-olate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





